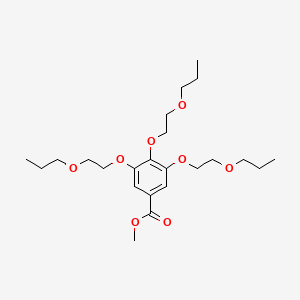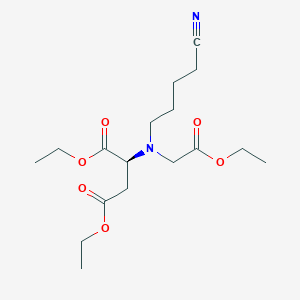![molecular formula C16H21F3 B12534901 [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene CAS No. 821799-39-7](/img/structure/B12534901.png)
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group, a methyl group, and a trifluoromethyl group on a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions, including alkylation and halogenation.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment to the Benzene Ring: The hexyl chain with the trifluoromethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a potential candidate for drug design.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Agrochemicals: The compound’s properties can be leveraged in the development of new agrochemicals with improved efficacy and environmental profiles.
Polymers: It can be incorporated into polymer structures to modify their physical and chemical properties.
Mécanisme D'action
The mechanism of action of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethenyl group can participate in covalent bonding with target molecules, further modulating its activity.
Comparaison Avec Des Composés Similaires
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)pentyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)butyl]benzene
- [3-Ethenyl-5-methyl-3-(trifluoromethyl)propyl]benzene
Comparison:
- Structural Differences: The length of the alkyl chain varies among these compounds, affecting their physical and chemical properties.
- Chemical Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
- Applications: While all these compounds share similar applications, the specific properties of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene make it particularly suitable for certain applications, such as in drug development and material science.
Propriétés
Numéro CAS |
821799-39-7 |
|---|---|
Formule moléculaire |
C16H21F3 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3 |
Clé InChI |
AXPVOYMJICIIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


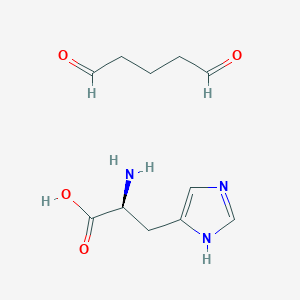
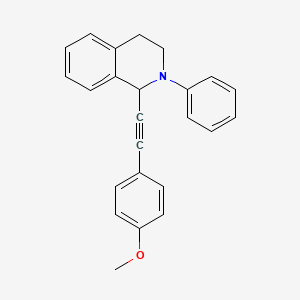
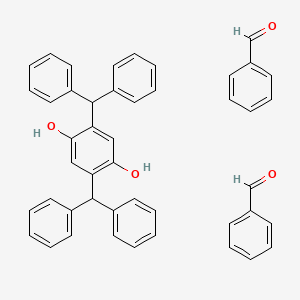

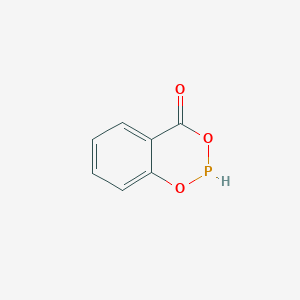
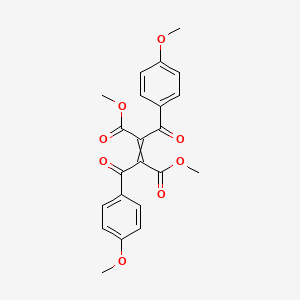
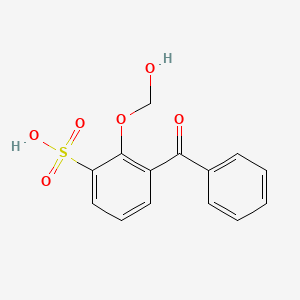
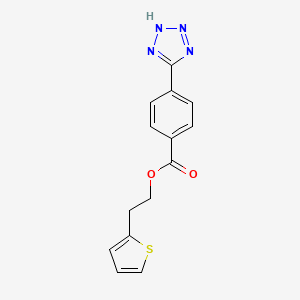
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylhex-2-en-1-yl carbonate](/img/structure/B12534854.png)
![3-[Benzyl(ethyl)amino]-1-(2,4-difluorophenyl)propan-1-one](/img/structure/B12534858.png)

![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-11-en-9-ol](/img/structure/B12534871.png)
